molecular formula C8H13ClF3N B13468216 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B13468216
M. Wt: 215.64 g/mol
InChI Key: YLAWJRNVBKMWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₈H₁₃ClF₃N, with a molecular weight of 217.66 g/mol .

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H

InChI Key

YLAWJRNVBKMWFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Formation of 2-Azabicyclo[2.2.2]octane Derivatives

The foundational step involves synthesizing the 2-azabicyclo[2.2.2]octane core, which can be achieved via several routes, including the aza-Diels-Alder reaction and reduction of lactams.

  • Aza-Diels-Alder Reaction : This method involves cycloaddition reactions between suitable dienes and imines or iminium ions. For example, benzaldehyde, p-anisidine, and 2-cyclohexen-1-one can be reacted in anhydrous dimethylformamide with a catalyst like bismuth nitrate pentahydrate under microwave irradiation to generate exo and endo isomers of the bicyclic amines (as described in).

  • Lactam Reduction : The synthesis of the core can also be achieved by reducing lactams such as norcamphor derivatives using lithium aluminum hydride, yielding the azabicyclic amine. This approach is highlighted in historical literature, such as the 1968 study, which describes the reduction of lactams to produce the azabicyclo[3.2.1]octane framework, a closely related structure.

Introduction of the Trifluoromethyl Group

The key functionalization step involves introducing the trifluoromethyl group at the desired position on the bicyclic framework. This is typically achieved through nucleophilic or electrophilic trifluoromethylation strategies:

  • Electrophilic Trifluoromethylation : Using reagents such as Togni's reagent or trifluoromethyl sulfonates in the presence of catalysts or radical initiators can facilitate the addition of the trifluoromethyl group onto the precursor amine or its derivatives.

  • Nucleophilic Trifluoromethylation : Reagents like trifluoromethyl anions or hypervalent iodine reagents can be employed to selectively introduce the trifluoromethyl substituent onto the nitrogen or carbon atoms of the bicyclic core.

Functional Group Transformations and Derivatization

Following trifluoromethylation, further modifications may include oxidation, reduction, or alkylation to refine the compound's structure and enhance its pharmacological profile. These steps involve standard organic transformations such as:

  • Alkylation with appropriate alkyl halides to modify the nitrogen substituents.
  • Oxidation or reduction to adjust oxidation states or introduce additional functional groups.

Conversion to Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt, which enhances stability and solubility for pharmaceutical applications:

  • Hydrochloride Formation : The free amine is dissolved in a suitable solvent like ethanol or isopropanol, then treated with gaseous or dissolved hydrochloric acid. The mixture is stirred, and the resulting salt precipitates out, which is then filtered, washed, and dried.

  • Purification and Characterization : The hydrochloride salt is purified via recrystallization, often from isopropanol or ethyl acetate, and characterized by melting point, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm purity and structure.

Research Outcomes and Data Tables

Research studies have demonstrated various routes for synthesizing this compound, with yields typically ranging from 63% to 81%, depending on the specific pathway and reagents used. For example, the reduction of N-benzyl derivatives followed by hydrogenation in acidic solvents yields the hydrochloride salt efficiently.

Step Reagents/Conditions Yield (%) Notes
Core synthesis Aza-Diels-Alder, microwave irradiation Exo/endo isomers formation
Trifluoromethylation Electrophilic trifluoromethylating agents Selective substitution at nitrogen or carbon
Derivatization Alkylation, oxidation Variable Tailored for specific derivatives
Hydrochloride formation HCl gas or HCl in ethanol 72-81 Purification via recrystallization

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Quinuclidine Hydrochloride (1-Azabicyclo[2.2.2]octane Hydrochloride)

  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 175.66 g/mol .
  • Key Differences :
    • Lacks the trifluoromethyl group, resulting in lower molecular weight and reduced lipophilicity.
    • Used as a catalyst or synthetic intermediate in organic chemistry .
    • The absence of -CF₃ reduces metabolic stability and electronic effects on the amine’s basicity .

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride

  • Molecular Formula: C₈H₁₃ClNO
  • Molecular Weight : 175.66 g/mol .
  • Key Differences: Contains a reactive spiro-epoxide (oxirane) group instead of -CF₃.

Methyl 2-Azabicyclo[2.2.2]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₅ClNO₂
  • Molecular Weight : 220.67 g/mol .
  • Key Differences: Features a methyl ester (-COOCH₃) substituent.

3-[2-(4-Chlorophenyl)ethenyl]-1-azabicyclo[2.2.2]octane Hydrochloride

  • Molecular Formula : C₁₅H₁₈Cl₂N
  • Molecular Weight : 284.22 g/mol .
  • Key Differences :
    • Substituted with a 4-chlorostyryl group, enabling π-π interactions with aromatic biological targets.
    • The bulky aromatic group may reduce solubility compared to the compact -CF₃ substituent .

1-Azabicyclo[2.2.2]octane-3-carboxamide Derivatives

  • Example : C₁₆H₂₃ClN₂O (CAS 23581-62-6) .
  • Molecular Weight : 294.82 g/mol.
  • Key Differences :
    • Contains a carboxamide (-CONH-) and 2,6-dimethylphenyl group.
    • The amide enables hydrogen bonding, while the target compound’s -CF₃ enhances hydrophobic interactions .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane HCl C₈H₁₃ClF₃N 217.66 -CF₃ High lipophilicity, metabolic stability
Quinuclidine hydrochloride C₇H₁₄ClN 175.66 None Catalyst, synthetic intermediate
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] HCl C₈H₁₃ClNO 175.66 Spiro-epoxide Reactive, potential crosslinking
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate HCl C₉H₁₅ClNO₂ 220.67 -COOCH₃ Ester hydrolysis susceptibility
3-[2-(4-Chlorophenyl)ethenyl]-... HCl C₁₅H₁₈Cl₂N 284.22 4-Chlorostyryl Aromatic interactions
1-Azabicyclo[2.2.2]octane-3-carboxamide... HCl C₁₆H₂₃ClN₂O 294.82 -CONH-C₆H₃-2,6-Me₂ H-bonding, larger substituent

Metabolic Stability

The trifluoromethyl group in the target compound resists oxidative metabolism, enhancing its half-life compared to quinuclidine hydrochloride .

Pharmacological Potential

  • The -CF₃ group’s hydrophobicity and electronegativity make the compound suitable for targeting hydrophobic enzyme pockets, such as neurotransmitter receptors .
  • Compared to the spiro-epoxide derivative (), the target compound’s stability is advantageous for in vivo applications .

Biological Activity

1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine with a distinctive trifluoromethyl group that enhances its lipophilicity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) functions and as a possible immunosuppressive agent.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom integrated into one of the rings, which is characteristic of azabicyclic compounds. The trifluoromethyl group significantly influences its electronic properties, potentially affecting interactions with biological targets.

Research indicates that 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride interacts with various receptors in the CNS, particularly influencing neurotransmitter systems such as acetylcholine receptors. It has been identified as an agonist for the alpha7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and neuroprotection .

Pharmacological Effects

  • CNS Modulation : The compound exhibits potential anticonvulsant properties, which may be attributed to its ability to modulate neurotransmitter release and receptor activity in the brain.
  • Immunosuppressive Effects : Preliminary studies suggest that it may have immunosuppressive properties, making it a candidate for further investigation in autoimmune diseases or transplant medicine.

Case Studies

A series of studies have evaluated the pharmacological profile of 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride:

  • Study on CNS Effects : In vivo studies demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced cognitive function and reduced seizure activity in animal models.
  • Immunosuppressive Potential : Another study assessed its effects on T-cell activation, revealing a dose-dependent inhibition of T-cell proliferation, suggesting its potential utility in managing conditions requiring immune modulation.

Comparative Analysis

To better understand the unique attributes of 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octaneBicyclic amineSimilar trifluoromethyl group; studied for CNS effects
1-Azabicyclo[3.3.3]decaneBicyclic amineLarger ring system; different pharmacological properties
1-(Trifluoroacetyl)-3-azabicyclo[3.3.3]nonaneBicyclic amineAcetyl group modifies reactivity and biological activity

This table illustrates how 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride stands out due to its specific bicyclic structure combined with the trifluoromethyl substituent.

Synthesis and Applications

The synthesis of this compound typically involves reactions that introduce the trifluoromethyl group onto the bicyclic framework, often utilizing palladium-catalyzed hydrogenation methods . Its applications extend beyond research into potential therapeutic uses in treating CNS disorders and possibly other conditions requiring immunosuppression.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride, and what key parameters influence yield? The synthesis typically involves multi-step organic reactions, such as cyclization of azabicyclo precursors followed by trifluoromethylation. For example, a related azabicyclo compound was synthesized via nucleophilic substitution using trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under anhydrous conditions . Solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature control (0–40°C), and stoichiometric ratios of reagents are critical for minimizing side reactions and maximizing purity .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound? Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can be employed during cyclization or trifluoromethylation steps. Reaction monitoring via chiral HPLC or NMR with chiral shift reagents ensures enantiomeric excess (ee). For instance, asymmetric catalysis in azabicyclo systems has achieved >90% ee in related compounds by optimizing ligand-metal ratios and reaction time .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify bicyclic framework and trifluoromethyl group (δ ~110–120 ppm for 19^{19}F coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 238.09) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved? Dynamic NMR experiments or variable-temperature NMR can identify conformational flexibility. For example, chair-to-chair flipping in azabicyclo systems may cause signal broadening, which is resolved by cooling to –40°C to freeze conformers .

Mechanistic Studies

Basic: What is the proposed mechanism for its interaction with biological targets like neurotransmitter receptors? The trifluoromethyl group enhances lipophilicity, facilitating blood-brain barrier penetration. The azabicyclo core mimics tropane alkaloids, enabling competitive binding to dopamine or serotonin transporters. Radioligand binding assays (e.g., with 3^3H-labeled analogues) quantify affinity (Ki) .

Advanced: How can in vitro assays distinguish between allosteric vs. orthosteric receptor modulation? Use functional assays (e.g., calcium flux or cAMP accumulation) with and without saturating concentrations of endogenous ligands. Allosteric modulators will show non-competitive inhibition curves in Schild regression analysis .

Data Contradictions

Basic: How should researchers address discrepancies between computational docking predictions and experimental binding data? Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations. For example, MD over 100 ns can reveal induced-fit binding modes not captured in rigid docking .

Advanced: What strategies resolve conflicting toxicity data across cell lines? Cross-validate using primary neurons vs. immortalized lines. Mitochondrial toxicity assays (Seahorse XF) and transcriptomics can differentiate cell-type-specific responses .

Biological Activity Profiling

Basic: What in vitro models are suitable for initial neuropharmacological screening?

  • Radioligand displacement assays : Determine Ki for monoamine transporters .
  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) .

Advanced: How do pharmacokinetic properties vary between rodent and primate models? Use microdialysis to measure brain penetration in non-human primates. Adjust dosing based on allometric scaling of clearance rates .

Safety and Handling

Basic: What are the critical safety protocols for handling this compound?

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to hydrochloride salt’s hygroscopicity .
  • Store desiccated at –20°C to prevent decomposition .

Advanced: How does stability vary under different pH conditions? Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. LC-MS monitors degradation products (e.g., hydrolyzed bicyclo fragments at pH >8) .

Comparative Analysis

Basic: How does this compound differ structurally from non-fluorinated azabicyclo analogues? The trifluoromethyl group increases electronegativity and metabolic stability compared to methyl or hydrogen substituents. This alters logP (predicted 2.1 vs. 1.5 for non-fluorinated analogues) and CYP450 inhibition profiles .

Advanced: What SAR insights guide lead optimization? 3D-QSAR models using CoMFA/CoMSIA identify substituent effects on receptor affinity. For example, bulkier substituents at the 2-position reduce off-target binding to σ receptors .

Computational Modeling

Advanced: How can MD simulations improve understanding of its blood-brain barrier permeability? Simulate free-energy profiles using umbrella sampling or metadynamics to calculate permeability coefficients (Papp). Compare with in situ perfusion data from rodent models .

Purification Challenges

Advanced: What chromatographic methods resolve co-eluting impurities during scale-up? Use preparative HPLC with HILIC columns (e.g., Waters BEH Amide) and isocratic elution (ACN:H2O with 0.1% TFA). Monitor at 254 nm for trifluoromethyl UV absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.